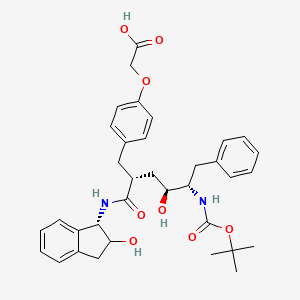

L 694746

Description

Properties

CAS No. |

139934-80-8 |

|---|---|

Molecular Formula |

C35H42N2O8 |

Molecular Weight |

618.7 g/mol |

IUPAC Name |

2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid |

InChI |

InChI=1S/C35H42N2O8/c1-35(2,3)45-34(43)36-28(18-22-9-5-4-6-10-22)29(38)20-25(17-23-13-15-26(16-14-23)44-21-31(40)41)33(42)37-32-27-12-8-7-11-24(27)19-30(32)39/h4-16,25,28-30,32,38-39H,17-21H2,1-3H3,(H,36,43)(H,37,42)(H,40,41)/t25-,28+,29+,30?,32+/m1/s1 |

InChI Key |

YDOBPQZYAZNHNJ-KJOOGPBASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=C(C=C2)OCC(=O)O)C(=O)N[C@@H]3C(CC4=CC=CC=C34)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCC(=O)O)C(=O)NC3C(CC4=CC=CC=C34)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 694746; L-694746; L694746; L-694,746; L 694,746; L694,746; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of L-694,247

For Researchers, Scientists, and Drug Development Professionals

L-694,247 is a potent and selective serotonin receptor agonist with significant utility in neuroscience research. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

L-694,247 acts as a high-affinity agonist at the 5-HT1D and 5-HT1B serotonin receptors.[1][2][3] Its binding to these G-protein coupled receptors initiates a signaling cascade that results in the inhibition of adenylyl cyclase.[1][3] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular functions, including neurotransmitter release. Specifically, L-694,247 has been shown to inhibit the potassium-evoked release of serotonin ([3H]-5-HT) from brain tissue, a functional consequence of its receptor activation.[1][3]

Quantitative Pharmacological Data

The binding affinity and functional potency of L-694,247 have been characterized across various serotonin receptor subtypes. The following tables summarize the key quantitative data, providing a clear comparison of its activity.

Table 1: Binding Affinity of L-694,247 at Various Serotonin Receptors

| Receptor Subtype | pIC50 |

| 5-HT1D | 10.03[1][3][4] |

| 5-HT1B | 9.08[1][3] |

| 5-HT1A | 8.64[1][3][4] |

| 5-HT2 | 6.50[1][3] |

| 5-HT1C | 6.42[1][3][4] |

| 5-HT1E | 5.66[1][3][4] |

| 5-HT3 | Inactive[1][3] |

Table 2: Functional Potency of L-694,247 in 5-HT1D Receptor-Mediated Responses

| Functional Assay | pEC50 |

| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4[1][3] |

| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1[1][3] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism and experimental investigation of L-694,247, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments used to characterize the mechanism of action of L-694,247.

1. Radioligand Binding Assay for 5-HT Receptors

-

Objective: To determine the binding affinity (IC50, which can be converted to Ki) of L-694,247 for various serotonin receptor subtypes.

-

Materials:

-

Cell membranes prepared from tissues or cell lines expressing the target 5-HT receptor subtype.

-

A suitable radioligand (e.g., [3H]5-HT, [3H]L-694,247[5]).

-

L-694,247 and other competing ligands at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of the competing ligand (L-694,247).

-

In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the competing ligand at various concentrations. For determining total binding, add buffer instead of the competing ligand. For non-specific binding, add a high concentration of a non-labeled known ligand.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

2. Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity

-

Objective: To determine the functional potency (EC50) of L-694,247 in inhibiting adenylyl cyclase activity.

-

Materials:

-

Whole cells or cell membranes expressing the 5-HT1D/1B receptor (e.g., from guinea-pig substantia nigra).[1][3]

-

Forskolin, a direct activator of adenylyl cyclase.

-

L-694,247 at various concentrations.

-

Assay buffer containing ATP and an ATP-regenerating system.

-

A cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

-

-

Protocol:

-

Prepare serial dilutions of L-694,247.

-

Pre-incubate the cells or membranes with the various concentrations of L-694,247.

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.

-

Incubate for a defined period at 37°C to allow for cAMP production.

-

Terminate the reaction (e.g., by adding a lysis buffer or by heating).

-

Measure the amount of cAMP produced in each sample using a suitable detection method.

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the L-694,247 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

3. Inhibition of Potassium-Evoked [3H]-5-HT Release

-

Objective: To assess the functional effect of L-694,247 on neurotransmitter release.

-

Materials:

-

Brain tissue slices from a relevant region (e.g., guinea-pig frontal cortex).[1][3]

-

[3H]-5-HT for pre-loading the slices.

-

Physiological buffer (e.g., Krebs-Henseleit solution), one with normal K+ concentration and one with high K+ concentration for depolarization.

-

L-694,247 at various concentrations.

-

Scintillation cocktail and a scintillation counter.

-

-

Protocol:

-

Prepare brain slices and incubate them with [3H]-5-HT to allow for uptake into serotonergic neurons.

-

Wash the slices with normal K+ buffer to remove excess extracellular [3H]-5-HT.

-

Place the slices in a superfusion chamber and continuously perfuse with normal K+ buffer to establish a stable baseline of [3H]-5-HT release.

-

Add L-694,247 at a specific concentration to the perfusion buffer.

-

Induce neurotransmitter release by switching to a high K+ buffer for a short period (e.g., a few minutes). This depolarization causes voltage-gated Ca2+ channels to open, triggering vesicle fusion and [3H]-5-HT release.

-

Collect the perfusate in fractions throughout the experiment.

-

At the end of the experiment, solubilize the tissue slices to determine the remaining radioactivity.

-

Quantify the radioactivity in the collected fractions and the tissue slices using a scintillation counter.

-

Calculate the fractional release of [3H]-5-HT for each period.

-

Determine the inhibitory effect of L-694,247 by comparing the K+-evoked release in the presence and absence of the compound.

-

Repeat with different concentrations of L-694,247 to generate a dose-response curve and calculate the EC50 value.

-

References

- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-694247 - Wikipedia [en.wikipedia.org]

- 3. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [3H]L-694,247 labels the 5-HT1D beta receptor in pig caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

L-694,247 5-HT1D receptor selectivity profile

An In-Depth Technical Guide to the 5-HT1D Receptor Selectivity Profile of L-694,247

Introduction

L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a potent and selective agonist for the 5-HT1D and 5-HT1B receptors.[1][2][3] It is a member of the 5-substituted tryptamine class of compounds.[4] This technical guide provides a comprehensive overview of the 5-HT1D receptor selectivity profile of L-694,247, including its binding affinities, functional activities, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Binding Affinity Profile

The selectivity of L-694,247 has been determined through radioligand binding assays, which measure the affinity of the compound for various receptor subtypes. The binding affinity is typically expressed as the pIC50 value, which is the negative logarithm of the concentration of the ligand that inhibits 50% of the specific binding of a radioligand.

The binding profile of L-694,247 demonstrates high affinity for the 5-HT1D receptor, with notable affinity for the 5-HT1B and 5-HT1A receptors as well.[1][3] Its affinity for other 5-HT receptor subtypes, such as 5-HT1C, 5-HT1E, and 5-HT2, is considerably lower.[1][3][5] L-694,247 is essentially inactive at the 5-HT3 receptor.[1][3]

Table 1: Receptor Binding Affinity Profile of L-694,247

| Receptor Subtype | pIC50 | Reference |

| 5-HT1D | 10.03 | [1][2][3][5] |

| 5-HT1B | 9.08 | [1][2][3] |

| 5-HT1A | 8.64 | [1][3][5] |

| 5-HT2 | 6.50 | [1][3] |

| 5-HT1C | 6.42 | [1][3][5] |

| 5-HT1E | 5.66 | [1][3][5] |

| 5-HT3 | Inactive | [1][3] |

Functional Activity

The functional activity of L-694,247 as a 5-HT1D receptor agonist has been confirmed in various functional assays. These assays measure the biological response following receptor activation. L-694,247 has been shown to be a potent agonist at the 5-HT1D receptor, with efficacy similar to that of serotonin (5-HT).[1][3]

Two key functional assays used to characterize L-694,247 are the inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra and the inhibition of potassium-evoked [3H]-5-HT release from guinea-pig frontal cortex slices.[1][3] The high potency of L-694,247 in these functional models, which aligns with its binding affinity, confirms that these responses are mediated by the 5-HT1D receptor.[1][3]

Table 2: Functional Activity of L-694,247 at the 5-HT1D Receptor

| Assay | pEC50 | Reference |

| Inhibition of forskolin-stimulated adenylyl cyclase (guinea-pig substantia nigra) | 9.1 | [1][3] |

| Inhibition of K+-evoked [3H]-5-HT release (guinea-pig frontal cortex) | 9.4 | [1][3] |

Signaling Pathway

The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[6][7] Specifically, it couples to the Gi/o family of G proteins.[6][7][8] Activation of the 5-HT1D receptor by an agonist like L-694,247 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][7]

Caption: 5-HT1D receptor signaling pathway.

Experimental Protocols

The characterization of the binding and functional profile of L-694,247 involves standardized experimental protocols.

Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the affinity of L-694,247 for different receptors.[9][10]

Materials and Reagents:

-

Receptor Source: Cell membranes from cell lines expressing the specific 5-HT receptor subtype or tissue homogenates.[10]

-

Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [3H]5-HT).[10]

-

Test Compound: L-694,247.[10]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[10]

Protocol:

-

Membrane Preparation: Tissues or cells are homogenized in an ice-cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.[10][11]

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (L-694,247).[10][11]

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.[10]

-

Filtration: The incubation is terminated by rapid filtration through a filter plate to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.[10][11]

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

Data Analysis: The concentration of L-694,247 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[10] The pIC50 is then calculated as -log(IC50).

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Assays

Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay: This assay measures the ability of L-694,247 to inhibit the production of cAMP.[1][3]

-

Membranes from cells expressing the 5-HT1D receptor are incubated with forskolin (an activator of adenylyl cyclase), ATP, and varying concentrations of L-694,247.

-

The reaction is stopped, and the amount of cAMP produced is measured, typically using a competitive binding assay.

-

The concentration of L-694,247 that produces 50% of the maximal inhibition of cAMP production (EC50) is determined. The pEC50 is then calculated as -log(EC50).

Inhibition of K+-evoked [3H]-5-HT Release Assay: This assay assesses the effect of L-694,247 on neurotransmitter release.[1][3]

-

Slices of guinea-pig frontal cortex are pre-loaded with [3H]-5-HT.

-

The slices are then stimulated with a high concentration of potassium (K+) to induce the release of [3H]-5-HT.

-

The experiment is repeated in the presence of varying concentrations of L-694,247.

-

The amount of [3H]-5-HT released is measured by scintillation counting.

-

The concentration of L-694,247 that causes a 50% inhibition of the K+-evoked release of [3H]-5-HT (EC50) is determined, and the pEC50 is calculated.

Conclusion

L-694,247 is a highly potent and selective 5-HT1D/5-HT1B receptor agonist.[1][2][3] Its high affinity and functional potency at the 5-HT1D receptor, coupled with significantly lower affinity for other 5-HT receptor subtypes, make it a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT1D receptor. The detailed understanding of its selectivity profile, as outlined in this guide, is crucial for the design and interpretation of preclinical and clinical studies involving this compound.

References

- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-694,247, 5-HT1D/5-HT1B receptor agonist (CAS 137403-12-4) | Abcam [abcam.com]

- 3. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-694247 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

L-694,247: A Technical Guide to its Serotonin Receptor Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of the selective serotonin receptor agonist, L-694,247. The document details its quantitative binding data, the experimental protocols for affinity determination, and the associated signaling pathways of its primary targets.

Core Data Presentation: Binding Affinity of L-694,247

The binding affinity of L-694,247 for various serotonin (5-HT) receptors has been determined through radioligand binding assays. The data, presented as pIC50 values, is summarized in the table below. A higher pIC50 value indicates a stronger binding affinity.

| Receptor Subtype | pIC50 |

| 5-HT1D | 10.03[1][2] |

| 5-HT1B | 9.08[1] |

| 5-HT1A | 8.64[1][2] |

| 5-HT2 | 6.50[1] |

| 5-HT1C | 6.42[1][2] |

| 5-HT1E | 5.66[1][2] |

| 5-HT3 | Inactive[1] |

L-694,247 demonstrates high potency and selectivity as a 5-HT1D and 5-HT1B receptor agonist[1]. It exhibits a significantly greater affinity for the 5-HT1D receptor, approximately 20- to 25-fold higher than for the 5-HT1A receptor, and has negligible affinity for the 5-HT1E and 5-HT1F receptors[3].

Experimental Protocols

The determination of the binding affinity of L-694,247 is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used for determining the pIC50 values for serotonin receptors.

Radioligand Binding Assay Protocol

This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound like L-694,247 for a specific serotonin receptor subtype (e.g., 5-HT1D).

1. Membrane Preparation:

-

Source: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing the human serotonin receptor of interest or from tissue homogenates (e.g., guinea-pig or rat brain cortex)[4].

-

Homogenization: Tissues or cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[5].

-

Centrifugation: The homogenate undergoes a low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the membranes[5].

-

Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use[5]. Protein concentration is determined using a standard assay such as the BCA assay[5].

2. Assay Procedure:

-

Assay Buffer: A typical assay buffer would be 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[5].

-

Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well[5]. The components are added in the following order:

-

Incubation: The plate is incubated, for instance, at 30°C for 60 minutes with gentle agitation to reach equilibrium[5].

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the membranes with the bound radioligand[5].

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand[5].

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter[5].

3. Data Analysis:

-

Specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of L-694,247 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

pIC50: The pIC50 is calculated as the negative logarithm of the IC50 value.

Signaling Pathways

5-HT1B/1D Receptor Signaling Pathway

The activation of 5-HT1B and 5-HT1D receptors by an agonist like L-694,247 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.

-

Agonist Binding: L-694,247 binds to the 5-HT1B or 5-HT1D receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The α-subunit of the Gi/o protein exchanges GDP for GTP and dissociates from the βγ-subunits.

-

Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream cellular proteins.

This signaling pathway is a key mechanism by which 5-HT1B/1D receptor agonists can modulate neurotransmitter release and neuronal excitability.

References

- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-694247 - Wikipedia [en.wikipedia.org]

- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of L-694,247: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-694,247 is a potent and selective serotonin 5-HT1D receptor agonist. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed methodologies for key experimental procedures are presented to facilitate further research and application in drug development.

Introduction

L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a research chemical that has been instrumental in characterizing the 5-HT1D receptor subtype.[1] Its high affinity and selectivity have made it a valuable tool for investigating the physiological and pathological roles of this receptor. This document summarizes the key pharmacological data for L-694,247 and provides detailed protocols for its characterization.

Receptor Binding Profile

The binding affinity of L-694,247 for various serotonin (5-HT) receptor subtypes has been determined through radioligand binding assays. The data, presented in pIC50 (-log IC50) and Ki (nM) values, demonstrate its high affinity for the 5-HT1D receptor and good selectivity over other 5-HT receptor subtypes.

Table 1: Receptor Binding Affinity of L-694,247

| Receptor Subtype | pIC50 | Ki (nM) |

| 5-HT1D | 10.03[1][2] | 0.093[3] |

| 5-HT1B | 9.08[1][2] | - |

| 5-HT1A | 8.64[1][2] | 2.29[3] |

| 5-HT1C | 6.42[1][2] | 380[3] |

| 5-HT2 | 6.50[1][2] | 316[3] |

| 5-HT1E | 5.66[1][2] | 2,187[3] |

| 5-HT3 | Inactive[1][2] | >10,000[3] |

Functional Activity

L-694,247 acts as a full agonist at the 5-HT1D receptor.[4] Its functional potency has been assessed in various in vitro models, primarily through its ability to inhibit adenylyl cyclase activity and modulate neurotransmitter release.

Table 2: Functional Potency of L-694,247

| Assay | pEC50 | EC50 (nM) |

| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1[2] | 0.79[3] |

| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4[2] | 0.4[3] |

Signaling Pathway

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.[2] Upon binding of an agonist such as L-694,247, the receptor activates an inhibitory G protein (Gi/o), which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of L-694,247.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of L-694,247 for the 5-HT1D receptor.

Materials:

-

Cell membranes expressing the 5-HT1D receptor (e.g., from transfected cell lines or tissue homogenates like pig caudate).[5]

-

Radioligand (e.g., [3H]L-694,247 or another suitable 5-HT1D ligand).[5]

-

L-694,247 (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled L-694,247.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled L-694,247.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a saturating concentration of an unlabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value.

Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay

This functional assay measures the ability of L-694,247 to inhibit cAMP production.

Materials:

-

Tissue homogenates (e.g., guinea-pig substantia nigra).[2]

-

L-694,247.

-

Forskolin.

-

ATP.

-

GTP.

-

Assay buffer (e.g., Tris-HCl with MgCl2 and other cofactors).

-

cAMP assay kit (e.g., RIA or ELISA).

Procedure:

-

Prepare tissue homogenates.

-

Pre-incubate the homogenates with varying concentrations of L-694,247.

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin in the presence of ATP and GTP.

-

Incubate for a defined period at 30-37°C.

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

Measure the amount of cAMP produced using a suitable cAMP assay kit.

-

Generate a dose-response curve and calculate the pEC50 or EC50 value for L-694,247.

Inhibition of K+-Evoked [3H]-5-HT Release Assay

This assay assesses the effect of L-694,247 on presynaptic autoreceptors that regulate serotonin release.

Materials:

-

Brain tissue slices (e.g., guinea-pig frontal cortex).[2]

-

[3H]-5-HT (tritiated serotonin).

-

Krebs-Ringer buffer.

-

High potassium (K+) buffer (to induce depolarization).

-

L-694,247.

-

Scintillation fluid and counter.

Procedure:

-

Prepare brain tissue slices and incubate them with [3H]-5-HT to load the nerve terminals.

-

Wash the slices with Krebs-Ringer buffer to remove excess radiolabel.

-

Perfuse the slices with buffer and collect fractions to establish a baseline of [3H]-5-HT release.

-

Stimulate neurotransmitter release by switching to a high K+ buffer for a short period.

-

Repeat the stimulation in the presence of varying concentrations of L-694,247.

-

Measure the radioactivity in the collected fractions using a scintillation counter.

-

Calculate the inhibition of K+-evoked [3H]-5-HT release by L-694,247 and determine the pEC50 or EC50 value.

Conclusion

L-694,247 is a highly potent and selective 5-HT1D receptor agonist. Its pharmacological profile, characterized by high binding affinity and functional potency, makes it an invaluable tool for the study of 5-HT1D receptor function. The detailed experimental protocols provided in this guide are intended to support further research into the therapeutic potential of targeting the 5-HT1D receptor.

References

- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-hydroxytryptamine 5-HT1D receptor subtype is negatively coupled to adenylate cyclase in calf substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. L-694247 - Wikipedia [en.wikipedia.org]

- 5. Activation of 5-HT receptors that stimulate the adenylyl cyclase pathway positively regulates IGF-I in cultured craniofacial mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

L-694,247: A Potent and Selective 5-HT1D Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-694,247, a high-affinity and selective agonist for the 5-hydroxytryptamine (5-HT) 1D receptor. This document consolidates key binding and functional data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways and experimental workflows.

Introduction

L-694,247 is a potent research chemical that has been instrumental in characterizing the physiological and pathological roles of the 5-HT1D receptor. Its high selectivity over other 5-HT receptor subtypes makes it a valuable tool for investigating the therapeutic potential of targeting the 5-HT1D receptor in conditions such as migraine and depression. This guide serves as a comprehensive resource for researchers utilizing or considering L-694,247 in their studies.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of L-694,247 in comparison to the established 5-HT1-like receptor agonist, sumatriptan.

Table 1: Radioligand Binding Affinities of L-694,247 and Sumatriptan at Various 5-HT Receptor Subtypes

| Compound | 5-HT1D (pIC50) | 5-HT1B (pIC50) | 5-HT1A (pIC50) | 5-HT1C (pIC50) | 5-HT2 (pIC50) | 5-HT1E (pIC50) | 5-HT3 |

| L-694,247 | 10.03[1] | 9.08[1] | 8.64[1] | 6.42[1] | 6.50[1] | 5.66[1] | Inactive[1] |

| Sumatriptan | 8.22[1] | 5.94[1] | 6.14[1] | 5.0[1] | < 5.0[1] | 5.64[1] | Inactive[1] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Higher values indicate greater binding affinity.

Table 2: Functional Potencies of L-694,247 and Sumatriptan in 5-HT1D Receptor-Mediated Functional Assays

| Compound | Inhibition of Forskolin-Stimulated Adenylyl Cyclase (pEC50) | Inhibition of K+-Evoked [3H]-5-HT Release (pEC50) |

| L-694,247 | 9.1[1] | 9.4[1] |

| Sumatriptan | 6.2[1] | 6.5[1] |

pEC50 is the negative logarithm of the half maximal effective concentration (EC50). Higher values indicate greater potency.

Signaling Pathway

The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, it couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Caption: 5-HT1D Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize L-694,247 are provided below. These protocols are based on established methodologies for studying 5-HT1D receptor pharmacology.

Radioligand Binding Assay for 5-HT1D Receptors

This protocol describes a competition binding assay to determine the affinity of L-694,247 for the 5-HT1D receptor in guinea pig brain tissue.

Materials:

-

Guinea pig brain tissue (e.g., striatum or substantia nigra)[2]

-

[3H]5-HT (Radioligand)

-

L-694,247 (Test compound)

-

Serotonin (5-HT) (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize guinea pig brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

To assay tubes, add in the following order:

-

Binding buffer

-

A range of concentrations of L-694,247 or vehicle.

-

A fixed concentration of [3H]5-HT (typically at its Kd).

-

For non-specific binding, add a high concentration of unlabeled 5-HT (e.g., 10 µM).

-

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate the tubes at 37°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of L-694,247.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity

This functional assay measures the ability of L-694,247 to inhibit adenylyl cyclase activity stimulated by forskolin in guinea pig substantia nigra.

Materials:

-

Guinea pig substantia nigra tissue[3]

-

L-694,247 (Test compound)

-

Forskolin

-

ATP

-

[α-32P]ATP (Tracer)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2, 1 mM EGTA, 1 mM dithiothreitol, 0.1 mM IBMX (a phosphodiesterase inhibitor), and a GTP regenerating system (e.g., 10 µM GTP, 5 mM creatine phosphate, and 50 units/mL creatine phosphokinase).

-

Stop Solution: 1% Sodium Dodecyl Sulfate (SDS)

-

Dowex and Alumina columns (for cAMP separation)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare membranes from guinea pig substantia nigra as described in the radioligand binding assay protocol.

-

Adenylyl Cyclase Assay:

-

Pre-incubate the membranes with various concentrations of L-694,247 or vehicle for 15 minutes at 30°C.

-

Add forskolin (typically 1-10 µM) to all tubes except the basal control.

-

Initiate the enzymatic reaction by adding the assay buffer containing ATP and [α-32P]ATP.

-

Incubate for 10-15 minutes at 30°C.

-

Terminate the reaction by adding the stop solution and boiling for 3 minutes.

-

-

cAMP Separation and Quantification:

-

Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.

-

Collect the eluate containing [32P]cAMP into scintillation vials.

-

Add scintillation fluid and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-stimulated adenylyl cyclase activity for each concentration of L-694,247.

-

Plot the percentage inhibition against the logarithm of the agonist concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Inhibition of K+-Evoked [3H]-5-HT Release

This assay assesses the functional activity of L-694,247 by measuring its ability to inhibit the release of pre-loaded [3H]-5-HT from guinea pig frontal cortex slices upon depolarization with potassium (K+).

Materials:

-

Guinea pig frontal cortex[4]

-

[3H]-5-HT

-

L-694,247 (Test compound)

-

Krebs-Henseleit Buffer (KHB): Standard physiological salt solution, gassed with 95% O2 / 5% CO2.

-

High K+ KHB: KHB with an elevated concentration of KCl (e.g., 30 mM) to induce depolarization.[4]

-

Superfusion apparatus

-

Scintillation fluid and counter

Procedure:

-

Slice Preparation and Loading:

-

Prepare thin slices (e.g., 300 µm) of guinea pig frontal cortex.

-

Pre-incubate the slices in KHB for 30 minutes at 37°C.

-

Load the slices with [3H]-5-HT by incubating them in KHB containing a low concentration of the radiolabel for 30 minutes.

-

-

Superfusion:

-

Transfer the loaded slices to a superfusion chamber and perfuse with KHB at a constant flow rate.

-

Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

-

After a washout period to establish a stable baseline of [3H]-5-HT release, switch to KHB containing the desired concentration of L-694,247 or vehicle.

-

After a further equilibration period, stimulate neurotransmitter release by switching to the high K+ KHB for a short period (e.g., 5 minutes).

-

Return to the standard KHB for a final washout period.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Express the amount of [3H]-5-HT released in each fraction as a percentage of the total radioactivity present in the tissue at the start of that collection period.

-

Calculate the fractional release rate for each time point.

-

Determine the total K+-evoked release by summing the release above baseline during the stimulation period.

-

Calculate the percentage inhibition of K+-evoked release for each concentration of L-694,247.

-

Plot the percentage inhibition against the logarithm of the agonist concentration to determine the EC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Autoradiographic visualisation of [3H]5-carboxamidotryptamine binding sites in the guinea pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1D receptor-mediated inhibition of forskolin-stimulated adenylate cyclase activity in calf substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pharmacological analysis of the 5-HT receptor mediating inhibition of 5-HT release in the guinea-pig frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Role of 5-HT1D Receptors with L-694,247: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological role of the serotonin 1D (5-HT1D) receptor and the utility of the potent and selective agonist, L-694,247, as a crucial tool in its investigation. This document details the pharmacological properties of L-694,247, outlines key experimental protocols for studying 5-HT1D receptor function, and illustrates the associated signaling pathways and experimental workflows.

Introduction to the 5-HT1D Receptor and L-694,247

The 5-HT1D receptor is a subtype of the G protein-coupled serotonin receptor family, predominantly found in the central nervous system.[1][2] Its activation is implicated in a variety of physiological processes, including the modulation of neurotransmitter release, regulation of mood and anxiety, and cerebral vasoconstriction.[1][2][3] The development of selective ligands has been paramount in elucidating the specific functions of this receptor subtype.

L-694,247 is a potent and selective 5-HT1D/5-HT1B receptor full agonist.[4][5] Its high affinity for the 5-HT1D receptor, coupled with its ability to effectively mimic the actions of endogenous serotonin, makes it an invaluable pharmacological tool for probing the physiological and potential pathophysiological roles of this receptor.[4][6]

Quantitative Pharmacological Data of L-694,247

The following tables summarize the binding affinities and functional potencies of L-694,247 at various serotonin receptor subtypes, providing a clear comparison of its selectivity profile.

Table 1: Radioligand Binding Affinity of L-694,247 at Human Serotonin Receptors [4][6][7][8]

| Receptor Subtype | pIC50 |

| 5-HT1D | 10.03 |

| 5-HT1B | 9.08 |

| 5-HT1A | 8.64 |

| 5-HT2 | 6.50 |

| 5-HT1C | 6.42 |

| 5-HT1E | 5.66 |

| 5-HT3 | Inactive |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity.

Table 2: Functional Potency of L-694,247 in 5-HT1D Receptor-Mediated Responses [4][6]

| Functional Assay | Tissue/Cell Type | pEC50 |

| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | Guinea-Pig Substantia Nigra | 9.1 |

| Inhibition of K+-Evoked [3H]-5-HT Release | Guinea-Pig Frontal Cortex Slices | 9.4 |

pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher value indicates greater potency.

Signaling Pathways of the 5-HT1D Receptor

Activation of the 5-HT1D receptor by an agonist like L-694,247 initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o), which, upon activation, dissociate into their α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.[9][10]

Caption: 5-HT1D Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological role of the 5-HT1D receptor using L-694,247.

Radioligand Binding Assay for 5-HT1D Receptor

This protocol determines the binding affinity of L-694,247 for the 5-HT1D receptor.

Materials:

-

Membrane preparations from cells expressing the 5-HT1D receptor (e.g., pig caudate membranes).[11]

-

Radioligand (e.g., [3H]L-694,247).[11]

-

L-694,247 (unlabeled) for competition binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled L-694,247.

-

Incubation: Add the membrane preparation to each well and incubate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase

This assay measures the ability of L-694,247 to inhibit adenylyl cyclase activity, a key downstream effect of 5-HT1D receptor activation.

Materials:

-

Guinea-pig substantia nigra membranes.[4]

-

L-694,247.

-

Forskolin.

-

ATP.

-

Assay buffer containing MgCl2 and other cofactors.

-

cAMP assay kit.

Procedure:

-

Membrane Preparation: Prepare membranes from guinea-pig substantia nigra as described in the radioligand binding assay protocol.

-

Pre-incubation: Pre-incubate the membranes with varying concentrations of L-694,247.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase activity and initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Termination: Stop the reaction by adding a stop solution.

-

cAMP Measurement: Measure the amount of cAMP produced using a commercially available cAMP assay kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the L-694,247 concentration to determine the EC50 value.

Functional Assay: Inhibition of K+-Evoked [3H]-5-HT Release

This experiment assesses the effect of L-694,247 on neurotransmitter release from presynaptic terminals.

Materials:

-

Guinea-pig frontal cortex slices.[4]

-

[3H]-5-HT (radiolabeled serotonin).

-

L-694,247.

-

High potassium (K+) buffer to induce depolarization.

-

Perfusion system.

-

Scintillation counter.

Procedure:

-

Slice Preparation: Prepare thin slices of guinea-pig frontal cortex.

-

Loading: Incubate the slices with [3H]-5-HT to allow for its uptake into serotonergic nerve terminals.

-

Perfusion: Place the loaded slices in a perfusion system and wash with normal buffer to establish a stable baseline of [3H]-5-HT release.

-

Drug Application: Introduce L-694,247 into the perfusion buffer.

-

Stimulation: Induce neurotransmitter release by switching to a high K+ buffer for a short period.

-

Fraction Collection: Collect the perfusate in fractions throughout the experiment.

-

Radioactivity Measurement: Measure the radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Calculate the amount of K+-evoked [3H]-5-HT release in the presence and absence of L-694,247. Determine the inhibitory effect of L-694,247 and calculate the EC50.

In Vivo Study: Inhibition of Water Intake in Dehydrated Rats

This in vivo protocol investigates the physiological role of the 5-HT1D receptor in regulating water intake.[5]

Materials:

-

Male Wistar rats.

-

L-694,247.

-

Vehicle (e.g., saline).

-

Metabolic cages for individual housing and water intake measurement.

Procedure:

-

Acclimatization: House rats individually in metabolic cages and allow them to acclimatize.

-

Dehydration: Induce dehydration by restricting water access for a specific period (e.g., 24 hours) while allowing free access to food.

-

Drug Administration: Administer L-694,247 or vehicle via a specific route (e.g., intraperitoneal injection).

-

Water Access and Measurement: Provide pre-weighed water bottles to the rats and measure water consumption at regular intervals (e.g., every 30 minutes for 2 hours).

-

Data Analysis: Compare the cumulative water intake between the L-694,247-treated group and the vehicle-treated group. Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for characterizing a novel 5-HT1D agonist and the logical relationship of L-694,247's selectivity.

Caption: Experimental Workflow for 5-HT1D Agonist Characterization.

Caption: Selectivity Profile of L-694,247.

Conclusion

L-694,247 stands out as a highly potent and selective 5-HT1D receptor agonist, making it an indispensable tool for the detailed investigation of this receptor's physiological functions. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize L-694,247 in their studies, thereby advancing our understanding of the 5-HT1D receptor's role in health and disease.

References

- 1. A Review on In Vivo Research Dehydration Models and Application of Rehydration Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Food/Water Restriction, Regulation or Diet Manipulation [research.wayne.edu]

- 4. benchchem.com [benchchem.com]

- 5. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]

- 6. The neuronal structure of the substantia nigra in the guinea pig: Nissl and Golgi study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Food and Water Restriction in Mice and Rats – Office of Animal Welfare [sites.uw.edu]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]

The Structure-Activity Relationship of L-694,247: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent 5-HT1D Receptor Agonist

L-694,247, chemically known as 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a highly potent and selective agonist for the 5-HT1D and 5-HT1B serotonin receptors. Its discovery and subsequent structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for high-affinity binding and functional activity at these important therapeutic targets. This guide provides a comprehensive overview of the SAR of L-694,247, including quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Core Structure and Pharmacophore

The chemical structure of L-694,247 can be dissected into three key pharmacophoric elements:

-

An ethylamine side chain attached to the 3-position of an indole ring: This tryptamine moiety is a common feature in many serotonin receptor ligands, providing crucial interactions with the receptor binding pocket.

-

A 1,2,4-oxadiazole ring at the 5-position of the indole: This heterocyclic system acts as a rigid linker.

-

A substituted benzyl group at the 3-position of the oxadiazole: The substituents on this benzyl ring have been shown to be critical for optimizing potency and selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (pIC50) and functional potencies (pEC50) of L-694,247 and key analogs at various serotonin receptor subtypes. The data is primarily derived from seminal work by Street et al. in the early 1990s.

Table 1: Serotonin Receptor Binding Profile of L-694,247 and Sumatriptan [1]

| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT1C | 5-HT2 | 5-HT1E | 5-HT3 |

| L-694,247 (pIC50) | 10.03 | 9.08 | 8.64 | 6.42 | 6.50 | 5.66 | Inactive |

| Sumatriptan (pIC50) | 8.22 | 5.94 | 6.14 | 5.0 | < 5.0 | 5.64 | Inactive |

Table 2: Functional Activity of L-694,247 and Sumatriptan [1]

| Compound | Inhibition of Forskolin-Stimulated Adenylyl Cyclase (pEC50) | Inhibition of K+-evoked [3H]-5-HT release (pEC50) |

| L-694,247 | 9.1 | 9.4 |

| Sumatriptan | 6.2 | 6.5 |

Table 3: Structure-Activity Relationship of 5-(Oxadiazolyl)tryptamine Analogs [2]

| Compound (General Structure) | R Group (on Benzyl Ring) | 5-HT1D Binding (pIC50) |

| Analog 1 | H | 8.1 |

| Analog 2 | 3-NH2 | 8.5 |

| Analog 3 | 3-NHSO2Me | 9.0 |

| L-694,247 (20t) | 3-(4-methylsulphonylamino)benzyl | 10.03 |

| Analog 4 (20u) | 3-(4-methylsulphonylamino)benzyl (thiadiazole) | >10 |

Note: The compound numbering (e.g., 20t) corresponds to that used in the primary literature for clarity.

Key Structure-Activity Relationship Insights[2]

The SAR studies on L-694,247 and its analogs have revealed several critical structural features that govern its high affinity and potency:

-

The Indole N-H and Ethylamine Group: These are essential for maintaining the tryptamine pharmacophore and are believed to form key hydrogen bond interactions within the receptor binding site.

-

The 5-Substituent: The presence of the 5-(1,2,4-oxadiazol-5-yl) moiety is crucial for high affinity.

-

The Benzyl Group: Unsubstituted benzyl groups are well-tolerated, but the addition of a polar sulfonamide group dramatically increases potency.

-

Position of the Sulfonamide: The meta-position on the benzyl ring appears to be optimal for the sulfonamide substituent.

-

The Oxadiazole Ring: This heterocycle is a key structural element. Interestingly, replacing the oxygen atom with a sulfur atom to form a thiadiazole (as in analog 20u) can further enhance potency, suggesting that the electronic properties of this ring are important for receptor interaction. Deletion of the N-2 of the oxadiazole did not reduce activity, indicating the requirement for only one hydrogen bond acceptor at this position.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following are generalized protocols for the key assays used to characterize L-694,247 and its analogs.

Radioligand Binding Assay for 5-HT1D Receptors

This assay measures the affinity of a test compound for the 5-HT1D receptor by assessing its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

- Homogenize tissue known to express 5-HT1D receptors (e.g., guinea pig or pig brain tissue) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

- Wash the membrane pellet by resuspension and re-centrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

- In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-5-HT or a more specific radiolabeled antagonist), and varying concentrations of the test compound (e.g., L-694,247).

- To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled 5-HT1D ligand.

- Incubate the plate to allow the binding to reach equilibrium.

- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

- Wash the filters with ice-cold buffer to remove any unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the specific binding as a function of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Convert the IC50 to a pIC50 (-log(IC50)) for data presentation.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase

This assay measures the functional activity of a compound by assessing its ability to inhibit the production of cyclic AMP (cAMP) via the G-protein coupled 5-HT1D receptor.

1. Cell/Membrane Preparation:

- Use a cell line or tissue preparation that expresses the 5-HT1D receptor coupled to adenylyl cyclase (e.g., guinea pig substantia nigra).

- Prepare membranes as described in the radioligand binding assay protocol.

2. Adenylyl Cyclase Assay:

- Pre-incubate the membranes with varying concentrations of the test compound.

- Stimulate adenylyl cyclase activity by adding a known concentration of forskolin.

- Initiate the enzymatic reaction by adding ATP (the substrate for adenylyl cyclase).

- Allow the reaction to proceed for a defined period at a controlled temperature.

- Terminate the reaction (e.g., by boiling).

3. cAMP Measurement:

- Measure the amount of cAMP produced in each sample using a suitable method, such as a competitive binding assay with a labeled cAMP analog or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

- Plot the amount of cAMP produced as a function of the test compound concentration.

- Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibition of adenylyl cyclase activity).

- Convert the EC50 to a pEC50 (-log(EC50)) for data presentation.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the SAR of L-694,247.

Caption: 5-HT1D Receptor Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship of L-694,247 has been extensively studied, providing a clear understanding of the molecular determinants for high-affinity and potent agonism at the 5-HT1D receptor. The tryptamine core, the 5-(1,2,4-oxadiazol-5-yl) linker, and a specifically substituted benzyl group are all critical for its pharmacological profile. The detailed experimental protocols and the understanding of the underlying signaling pathways provide a solid foundation for the design and development of new and improved 5-HT1D receptor agonists for various therapeutic applications. The iterative process of design, synthesis, and testing, as outlined in the experimental workflow, remains a cornerstone of modern medicinal chemistry and drug discovery.

References

The Discovery and Development of L-694,247: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-694,247, scientifically known as 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, emerged from the medicinal chemistry programs at Merck Sharp and Dohme Research Laboratories in the early 1990s as a highly potent and selective 5-HT1D receptor agonist.[1][2] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of L-694,247. It is intended to serve as a detailed resource for professionals in the fields of neuroscience and drug development.

Introduction: The Rationale for a Selective 5-HT1D Agonist

The development of L-694,247 was part of a broader research effort to create selective 5-HT1D receptor agonists. At the time, the 5-HT1D receptor was a key target for the development of novel therapeutics for migraine headaches. The prevailing hypothesis was that activation of these receptors on cranial blood vessels would lead to vasoconstriction, counteracting the vasodilation associated with migraine pain. Additionally, agonism of 5-HT1D receptors on trigeminal nerve endings was thought to inhibit the release of pro-inflammatory neuropeptides. L-694,247 was developed as a tool to probe the function of the 5-HT1D receptor and as a potential therapeutic candidate.

Chemical Synthesis

The synthesis of L-694,247 is part of a broader series of 5-(oxadiazolyl)tryptamines developed by Merck. The general synthetic scheme involves the construction of the oxadiazole ring and its attachment to the indole scaffold. While a detailed, step-by-step protocol for L-694,247 is not publicly available, the following synthesis can be inferred from the work of Street et al. (1993) on analogous compounds.

Inferred Synthesis of L-694,247:

The synthesis would likely begin with a suitable indole derivative, which is then coupled with a substituted oxadiazole moiety. The key steps would involve the formation of an amidoxime from a nitrile precursor, followed by cyclization with an appropriate acylating agent to form the 1,2,4-oxadiazole ring. The final steps would involve the elaboration of the tryptamine side chain.

Key Precursors:

-

A 5-cyanoindole derivative protected at the ethylamine side chain.

-

4-(Methylsulphonylamino)benzyl cyanide.

General Reaction Scheme:

-

Amidoxime Formation: The 4-(methylsulphonylamino)benzyl cyanide would be reacted with hydroxylamine to form the corresponding amidoxime.

-

Oxadiazole Formation: The amidoxime would then be reacted with a 5-carboxyindole derivative (with a protected ethylamine side chain) in the presence of a coupling agent and a dehydrating agent to form the 1,2,4-oxadiazole ring.

-

Deprotection: The protecting group on the tryptamine side chain would be removed to yield the final product, L-694,247.

Pharmacological Profile

L-694,247 is characterized by its high affinity and selectivity for the 5-HT1D and 5-HT1B receptors.[1][3] Its pharmacological activity has been extensively studied through radioligand binding assays and functional assays.

Receptor Binding Affinity

The binding affinity of L-694,247 for various serotonin receptor subtypes was determined using radioligand binding assays and is presented in Table 1. For comparison, data for the established 5-HT1-like receptor agonist, sumatriptan, is also included.[1]

| Receptor Subtype | L-694,247 (pIC50) | Sumatriptan (pIC50) |

| 5-HT1D | 10.03 | 8.22 |

| 5-HT1B | 9.08 | 5.94 |

| 5-HT1A | 8.64 | 6.14 |

| 5-HT1C | 6.42 | 5.0 |

| 5-HT2 | 6.50 | < 5.0 |

| 5-HT1E | 5.66 | 5.64 |

| 5-HT3 | Inactive | Inactive |

Table 1: Receptor Binding Profile of L-694,247 and Sumatriptan.[1] Data are presented as pIC50 values, which is the negative logarithm of the molar concentration of the ligand that inhibits 50% of the specific binding of the radioligand.

Functional Activity

The functional activity of L-694,247 was assessed in two key assays that measure 5-HT1D receptor-mediated functional responses: the inhibition of forskolin-stimulated adenylyl cyclase and the inhibition of K+-evoked [3H]-5-HT release. The results are summarized in Table 2.

| Functional Assay | L-694,247 (pEC50) | Sumatriptan (pEC50) |

| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | 9.1 | 6.2 |

| Inhibition of K+-Evoked [3H]-5-HT Release | 9.4 | 6.5 |

Table 2: Functional Potency of L-694,247 and Sumatriptan.[1] Data are presented as pEC50 values, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Mechanism of Action

L-694,247 acts as a potent agonist at 5-HT1D and 5-HT1B receptors.[1][3] These receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by an agonist like L-694,247, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This signaling cascade is the basis for its functional effects observed in vitro.

Experimental Protocols

While the exact, detailed protocols used in the original studies on L-694,247 have not been published in their entirety, the following sections describe the general methodologies for the key experiments based on the available literature from that period.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Methodology:

-

Tissue Preparation: A specific brain region known to express the target receptor (e.g., guinea-pig substantia nigra for 5-HT1D) is homogenized in a suitable buffer.

-

Incubation: The tissue homogenate is incubated with a constant concentration of a radioligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled test compound (L-694,247).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to a pIC50 value.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cAMP.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT1D receptor.

-

Incubation: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), forskolin (a direct activator of adenylyl cyclase), and the test compound (L-694,247) at various concentrations.

-

Reaction Termination: The reaction is stopped, typically by heating or the addition of a stop solution.

-

cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay.

-

Data Analysis: The concentration of the test compound that causes 50% of the maximal inhibition of cAMP production (EC50) is calculated and expressed as a pEC50 value.

K+-Evoked [3H]-5-HT Release Assay

This assay measures the ability of a compound to inhibit the release of neurotransmitters from nerve terminals.

Methodology:

-

Tissue Slice Preparation: Slices of a brain region rich in serotonergic nerve terminals (e.g., guinea-pig frontal cortex) are prepared.

-

Radiolabeling: The slices are incubated with [3H]-5-HT to allow for its uptake into the nerve terminals.

-

Superfusion: The slices are placed in a superfusion chamber and continuously washed with a physiological buffer.

-

Stimulation: The release of [3H]-5-HT is stimulated by a brief exposure to a high concentration of potassium (K+), which depolarizes the nerve terminals. This is done in the presence and absence of the test compound (L-694,247).

-

Fraction Collection and Analysis: The superfusate is collected in fractions, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of the test compound on K+-evoked [3H]-5-HT release is quantified, and an EC50 value is determined.

Preclinical and Clinical Development Status

There is no publicly available information to suggest that L-694,247 underwent extensive preclinical development, such as detailed pharmacokinetic (ADME) or toxicology studies. Furthermore, a thorough search of clinical trial registries indicates that L-694,247 has not been evaluated in human clinical trials. It is therefore likely that L-694,247 remained a valuable preclinical research tool for elucidating the role of the 5-HT1D receptor, rather than being advanced as a clinical drug candidate.

Conclusion

L-694,247 is a seminal compound in the study of 5-HT1D receptor pharmacology. Its high potency and selectivity provided researchers with a powerful tool to investigate the physiological and pathological roles of this receptor. While it did not progress to clinical use, the knowledge gained from the study of L-694,247 and related compounds undoubtedly contributed to the successful development of later generations of 5-HT1D receptor agonists, such as the triptans, which have become a mainstay in the treatment of migraine. This technical guide has summarized the key aspects of its discovery and development, providing a valuable resource for the scientific community.

References

- 1. Synthesis and serotonergic activity of 5-(oxadiazolyl)tryptamines: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitation of the 5HT1D agonists MK-462 and sumatriptan in plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing L-694,247 in Functional Assays for 5-HT1D Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L-694,247, a potent and selective 5-HT1D receptor agonist, in various functional assays. This document outlines the pharmacological characteristics of L-694,247, detailed protocols for key experiments, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to L-694,247

L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a highly potent and selective agonist for the 5-HT1D and 5-HT1B receptors.[1][2][3] Its high affinity for the 5-HT1D receptor makes it an invaluable tool for researchers studying the physiological and pathological roles of this receptor subtype, which is implicated in processes such as neurotransmitter release and cerebral vasoconstriction.[4][5] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

Data Presentation: Pharmacological Profile of L-694,247

The following table summarizes the binding affinities (pIC50) and functional potencies (pEC50) of L-694,247 for various serotonin (5-HT) receptor subtypes. This data highlights the compound's selectivity for the 5-HT1D receptor.

| Receptor Subtype | pIC50 (Binding Affinity) | pEC50 (Functional Potency) | Functional Assay |

| 5-HT1D | 10.03 [1][2][3][8] | 9.1 [1][2] | Inhibition of forskolin-stimulated adenylyl cyclase[1][2] |

| 9.4 [1][2] | Inhibition of K+-evoked [3H]-5-HT release[1][2] | ||

| 5-HT1B | 9.08[1][2][3] | - | - |

| 5-HT1A | 8.64[1][2][8] | - | - |

| 5-HT1C | 6.42[1][2][8] | - | - |

| 5-HT2 | 6.50[1][2] | - | - |

| 5-HT1E | 5.66[1][2][8] | - | - |

| 5-HT3 | Inactive[1][2] | - | - |

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the functional activation of the 5-HT1D receptor by L-694,247.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity of L-694,247 for the 5-HT1D receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor.

-

[3H]-5-Carboxamidotryptamine ([3H]-5-CT) or another suitable 5-HT1D radioligand.

-

L-694,247

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

Serotonin (5-HT) for non-specific binding determination.

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding: 150 µL of membrane suspension, 50 µL of [3H]-5-CT (at a concentration near its Kd), and 50 µL of binding buffer.

-

Non-specific Binding: 150 µL of membrane suspension, 50 µL of [3H]-5-CT, and 50 µL of 10 µM 5-HT.

-

Competitive Binding: 150 µL of membrane suspension, 50 µL of [3H]-5-CT, and 50 µL of varying concentrations of L-694,247 (e.g., 10 pM to 10 µM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-694,247 concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of L-694,247 to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

Materials:

-

A cell line expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293).

-

L-694,247

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Seed the cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with PBS and then pre-incubate with 100 µL of serum-free medium containing 0.5 mM IBMX for 30 minutes at 37°C.

-

Agonist Treatment: Add varying concentrations of L-694,247 to the wells.

-

Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the L-694,247 concentration. The resulting inhibition curve can be used to determine the EC50 value of L-694,247 for the inhibition of forskolin-stimulated cAMP accumulation.

Protocol 3: [35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon agonist binding to the receptor. It is a proximal measure of receptor activation.

Materials:

-

Cell membranes from a cell line expressing the human 5-HT1D receptor.

-

L-694,247

-

[35S]GTPγS

-

GDP

-

GTPγS (unlabeled) for non-specific binding.

-